molecular formula C13H16N2O B080677 2-Benzoxazolamine, N-cyclohexyl- CAS No. 10450-11-0

2-Benzoxazolamine, N-cyclohexyl-

Cat. No. B080677
CAS RN: 10450-11-0
M. Wt: 216.28 g/mol
InChI Key: CJTKHBHLKGNYJR-UHFFFAOYSA-N
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Description

2-Benzoxazolamine, N-cyclohexyl- is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzoxazoles and has been synthesized using various methods.

Scientific Research Applications

2-Benzoxazolamine, N-cyclohexyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of 2-Benzoxazolamine, N-cyclohexyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.

Biochemical And Physiological Effects

2-Benzoxazolamine, N-cyclohexyl- has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety and insomnia.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Benzoxazolamine, N-cyclohexyl- in lab experiments is its high purity and stability. It can be easily synthesized using standard laboratory techniques and is readily available. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the research on 2-Benzoxazolamine, N-cyclohexyl-. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential use in the treatment of other diseases such as cancer and diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, 2-Benzoxazolamine, N-cyclohexyl- is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been found to possess antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Although it has several advantages for lab experiments, it also has limitations due to its potential toxicity. There are several future directions for the research on this compound, including the development of new synthesis methods and the study of its potential use in the treatment of other diseases.

Synthesis Methods

2-Benzoxazolamine, N-cyclohexyl- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminophenol with cyclohexyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product in good yield and purity.

properties

CAS RN

10450-11-0

Product Name

2-Benzoxazolamine, N-cyclohexyl-

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-cyclohexyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H16N2O/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15)

InChI Key

CJTKHBHLKGNYJR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3O2

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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